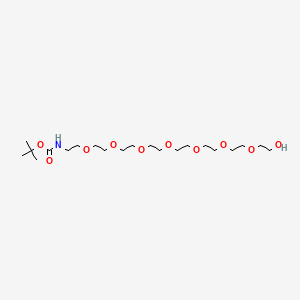

N-Boc-PEG8-alcohol

Description

BenchChem offers high-quality N-Boc-PEG8-alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-PEG8-alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43NO10/c1-21(2,3)32-20(24)22-4-6-25-8-10-27-12-14-29-16-18-31-19-17-30-15-13-28-11-9-26-7-5-23/h23H,4-19H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRVSFPIFWXKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-PEG8-alcohol: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of N-Boc-PEG8-alcohol, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Chemical Structure and Properties

N-Boc-PEG8-alcohol is a monodisperse PEG derivative featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine (-NHBoc) group, separated by an eight-unit polyethylene glycol chain. The PEG spacer is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous media.[1][2]

Chemical Structure:

The key structural features are:

-

Boc-Protected Amine: The Boc group provides a stable protecting group for the primary amine, which can be readily removed under mild acidic conditions to yield a free amine for subsequent conjugation.[1][2]

-

PEG8 Spacer: The polyethylene glycol chain, consisting of eight ethylene (B1197577) glycol units, imparts hydrophilicity and flexibility to the linker. This can improve the solubility and pharmacokinetic properties of the final conjugate.[3]

-

Terminal Alcohol: The hydroxyl group serves as a reactive handle for further chemical modifications, such as esterification or conversion to other functional groups.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Boc-PEG8-alcohol.

| Property | Value | Reference(s) |

| CAS Number | 1345337-22-5 | |

| Molecular Formula | C₂₁H₄₃NO₁₀ | |

| Molecular Weight | 469.57 g/mol | |

| Appearance | White to off-white solid or viscous liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, DMF, DMSO, and DCM | |

| Storage | -20°C, desiccated |

Experimental Protocols

Boc Deprotection of N-Boc-PEG8-alcohol

This protocol describes the removal of the Boc protecting group to yield the free amine of the PEG8 linker. The most common method involves treatment with trifluoroacetic acid (TFA).

Materials:

-

N-Boc-PEG8-alcohol

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve N-Boc-PEG8-alcohol in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution (typically 20-50% v/v).

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

For work-up to obtain the free amine (as opposed to the TFA salt), dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine-PEG8-alcohol.

Conjugation of the Terminal Hydroxyl Group

The terminal alcohol of N-Boc-PEG8-alcohol (or its deprotected amine counterpart) can be functionalized through various reactions. A common approach is activation followed by reaction with a nucleophile. This protocol outlines a general procedure for activating the hydroxyl group with tresyl chloride for subsequent reaction with a primary amine on a biomolecule.

Step 1: Activation of the Hydroxyl Group

Materials:

-

N-Boc-PEG8-alcohol

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (B92270)

-

2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

-

Cold diethyl ether

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve N-Boc-PEG8-alcohol in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine to the solution with stirring.

-

Slowly add tresyl chloride (a molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature for 1.5-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture using a rotary evaporator.

-

Precipitate the activated PEG by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum.

Step 2: Conjugation to a Biomolecule

Materials:

-

Tresyl-activated N-Boc-PEG8

-

Biomolecule with primary amines (e.g., protein, peptide)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

-

Quenching solution (e.g., Tris or glycine (B1666218) buffer)

Procedure:

-

Dissolve the biomolecule in the reaction buffer.

-

Dissolve the tresyl-activated N-Boc-PEG8 in the same buffer.

-

Add the activated PEG solution to the biomolecule solution. The molar ratio of activated PEG to the biomolecule should be optimized (a starting point of 20:1 is often used).

-

Incubate the reaction mixture at room temperature or 4°C with gentle shaking for 2 to 24 hours.

-

Monitor the conjugation progress by SDS-PAGE, which will show an increase in the molecular weight of the biomolecule upon PEGylation.

-

Quench the reaction by adding the quenching solution to react with any unreacted activated PEG.

-

Purify the PEGylated conjugate using size-exclusion chromatography (SEC) or another suitable purification method.

Applications in PROTAC Synthesis

N-Boc-PEG8-alcohol is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in a PROTAC plays a crucial role in dictating the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex. The hydrophilicity of the PEG linker can also improve the solubility and cell permeability of the PROTAC.

The synthesis of a PROTAC using N-Boc-PEG8-alcohol typically involves a stepwise approach:

-

Deprotection: The Boc group is removed to expose the primary amine.

-

First Conjugation: The free amine is then coupled to either the warhead (target protein ligand) or the E3 ligase ligand, typically through an amide bond formation.

-

Second Conjugation: The terminal hydroxyl group of the PEG linker is then activated or modified to react with the second ligand, completing the PROTAC structure.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships involving N-Boc-PEG8-alcohol.

References

An In-depth Technical Guide to N-Boc-PEG8-alcohol: A Core Component in Modern Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

N-Boc-PEG8-alcohol, systematically named tert-butyl (23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl)carbamate, is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics and bioconjugation. Its unique architecture, featuring a terminal hydroxyl group and a Boc-protected amine connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Core Properties and Specifications

N-Boc-PEG8-alcohol is a well-characterized compound, with its physicochemical properties facilitating its widespread use in biomedical research. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₄₃NO₁₀ | [3] |

| Molecular Weight | 469.6 g/mol | [3] |

| CAS Number | 1345337-22-5 | [3] |

| Appearance | White to off-white solid or viscous oil | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, DMSO, DMF, and DCM | |

| Storage Conditions | -20°C, protected from moisture |

Key Functional Groups and Their Reactivity

The utility of N-Boc-PEG8-alcohol stems from its two key functional groups: the terminal hydroxyl group and the Boc-protected amine.

-

Hydroxyl Group (-OH): The primary alcohol at one terminus of the PEG chain can be readily functionalized through various reactions, such as esterification with carboxylic acids, conversion to an azide (B81097) or alkyne for click chemistry, or transformation into a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution.

-

Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield a primary amine. This primary amine is then available for a wide range of conjugation reactions, including amide bond formation with activated carboxylic acids.

Applications in Drug Development and Bioconjugation

The principal application of N-Boc-PEG8-alcohol is as a flexible linker in the construction of larger, multi-component molecules.

PROTAC Synthesis

PROTACs are chimeric molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The PEG8 chain of N-Boc-PEG8-alcohol provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Antibody-Drug Conjugates (ADCs) and Bioconjugation

In the field of bioconjugation, N-Boc-PEG8-alcohol can be used to attach small molecules, such as cytotoxic drugs or imaging agents, to proteins or antibodies. The PEG8 linker enhances the solubility of the conjugate and can reduce non-specific binding. For example, a derivative, SM(PEG)8, which contains a maleimide (B117702) group, is often used to conjugate payloads to cysteine residues on proteins.

Experimental Protocols

While N-Boc-PEG8-alcohol is commercially available, understanding its synthesis and subsequent use in conjugation is crucial for researchers.

Representative Synthesis of N-Boc-PEG8-alcohol

A general approach to the synthesis of N-Boc-PEG8-alcohol involves the mono-Boc protection of commercially available octaethylene glycol.

Materials:

-

Octaethylene glycol

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Dissolve octaethylene glycol (1 equivalent) in DCM.

-

Add TEA (1.1 equivalents) to the solution.

-

Slowly add a solution of Boc₂O (1 equivalent) in DCM to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-Boc-PEG8-alcohol.

Protocol for Amide Coupling using a PEG8 Linker

This protocol describes the conjugation of a carboxylic acid-terminated PEG8 linker to an amine-containing molecule, a common step in PROTAC synthesis.

Materials:

-

Amine-functionalized molecule (1 equivalent)

-

Carboxylic acid-terminated PEG8 linker (e.g., from deprotected N-Boc-PEG8-acid) (1.1 equivalents)

-

HATU (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Protocol:

-

Dissolve the amine-functionalized molecule and the carboxylic acid-terminated PEG8 linker in anhydrous DMF.

-

Add HATU and DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, purify the crude product using reverse-phase high-performance liquid chromatography (HPLC).

References

An In-depth Technical Guide to N-Boc-PEG8-alcohol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

N-Boc-PEG8-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in the fields of medicinal chemistry and drug development. Its unique structure, featuring a Boc-protected amine and a terminal hydroxyl group connected by an eight-unit PEG chain, offers researchers a versatile scaffold for the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of N-Boc-PEG8-alcohol.

Core Properties and Specifications

N-Boc-PEG8-alcohol is characterized by its defined molecular weight and formula, which are crucial for precise control in complex synthetic procedures. The presence of the hydrophilic PEG spacer enhances the aqueous solubility of molecules it is incorporated into, a critical factor for improving the pharmacokinetic properties of drug candidates.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₃NO₁₀ | [1][2][3] |

| Molecular Weight | 469.6 g/mol | |

| Alternate MW | 469.55 g/mol | |

| CAS Number | 1345337-22-5 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and most organic solvents |

Key Functional Groups and Their Reactivity

The utility of N-Boc-PEG8-alcohol stems from its two key functional groups:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be readily deprotected under mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield a primary amine. This primary amine can then be used for subsequent conjugation reactions, typically forming amide bonds with carboxylic acids.

-

Terminal Alcohol (Hydroxyl Group): The hydroxyl group offers a versatile handle for a variety of chemical transformations. It can be activated or converted into other functional groups for conjugation, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution.

Applications in Drug Development

N-Boc-PEG8-alcohol is extensively used as a linker in the development of novel therapeutics, primarily in the following areas:

-

PROTACs: This linker is frequently employed in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The PEG linker component helps to bridge the target protein binder and the E3 ligase ligand, facilitating the formation of a ternary complex essential for ubiquitination and subsequent proteasomal degradation.

-

Antibody-Drug Conjugates (ADCs): In the context of ADCs, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG chain can improve the solubility and pharmacokinetic profile of the resulting ADC.

-

Bioconjugation and PEGylation: More broadly, N-Boc-PEG8-alcohol is used for the PEGylation of proteins, peptides, and oligonucleotides to enhance their stability, reduce immunogenicity, and prolong their circulation time in the body.

Experimental Protocols

The following protocols provide a general framework for the utilization of N-Boc-PEG8-alcohol in the synthesis of a PROTAC. These are generalized procedures and may require optimization based on the specific substrates and desired final product.

Protocol 1: Boc Deprotection of N-Boc-PEG8-alcohol

This procedure describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

N-Boc-PEG8-alcohol

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Boc-PEG8-alcohol in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

To ensure complete removal of TFA, co-evaporate the residue with DCM three times.

-

The resulting amine TFA salt is often used directly in the next step without further purification. If necessary, the free amine can be obtained by neutralizing the salt with a mild base, such as saturated sodium bicarbonate solution, followed by extraction with an organic solvent.

Protocol 2: Synthesis of a PROTAC via Amide Bond Formation

This protocol outlines the coupling of a carboxylic acid-containing molecule (e.g., an E3 ligase ligand) to the deprotected amino-PEG8-alcohol, followed by conjugation to a second molecule (e.g., a target protein binder).

Step 1: Coupling of Carboxylic Acid to Amino-PEG8-alcohol

Materials:

-

Deprotected Amino-PEG8-alcohol (from Protocol 1)

-

Carboxylic acid-functionalized molecule (1.0 eq)

-

HATU (1,1-Bis(dimethylamino)-N,N',N'',N''-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid-functionalized molecule in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the deprotected Amino-PEG8-alcohol to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the intermediate conjugate.

Step 2: Modification of the Terminal Alcohol and Final Conjugation

The terminal alcohol of the intermediate conjugate can be modified (e.g., converted to a bromide) for subsequent reaction with a thiol- or amine-containing protein binder. The following is a representative example.

Materials:

-

Intermediate conjugate from Step 1

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous DCM

-

Target protein binder with a nucleophilic handle (e.g., thiol or amine)

-

Appropriate base (e.g., DIPEA or K₂CO₃)

-

Anhydrous DMF

Procedure:

-

Dissolve the intermediate conjugate in anhydrous DCM.

-

Cool the solution to 0 °C and add PPh₃ and CBr₄.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the brominated intermediate by flash column chromatography.

-

Dissolve the target protein binder and the brominated intermediate in anhydrous DMF.

-

Add a suitable base (e.g., DIPEA for an amine nucleophile or K₂CO₃ for a thiol nucleophile).

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by LC-MS.

-

Purify the final PROTAC using an appropriate method, such as preparative HPLC.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex biological and chemical processes.

Caption: General mechanism of action for a PROTAC.

Caption: Experimental workflow for PROTAC synthesis.

References

Solubility Profile of N-Boc-PEG8-alcohol in Organic Solvents: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-PEG8-alcohol. This document includes a detailed analysis of its structural components influencing solubility, a ready-to-use table for experimental data, a robust experimental protocol for solubility determination, and a workflow diagram for its application in bioconjugation.

Introduction to N-Boc-PEG8-alcohol and its Solubility

N-Boc-PEG8-alcohol is a heterobifunctional linker molecule widely utilized in pharmaceutical and biotechnology research, particularly in the fields of drug delivery, proteomics, and bioconjugation. Its structure features a tert-butyloxycarbonyl (Boc)-protected amine, a discrete polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) glycol units, and a terminal hydroxyl group. This unique combination of functional groups dictates its solubility in various organic solvents, a critical parameter for its handling, reaction setup, and purification.

The hydrophilic nature of the PEG spacer generally imparts good solubility in aqueous media and polar organic solvents.[1][2] The Boc protecting group, being lipophilic, can influence its solubility in less polar organic environments. Understanding these characteristics is paramount for designing successful conjugation strategies and ensuring the reproducibility of experimental outcomes.

Data on the Solubility of N-Boc-PEG8-alcohol

While specific quantitative solubility data for N-Boc-PEG8-alcohol is not extensively published in peer-reviewed literature, qualitative information from suppliers of structurally similar PEG derivatives indicates solubility in a range of common organic solvents.[3][4][5] Based on the properties of the constituent functional groups, a high degree of solubility can be predicted in polar aprotic and protic solvents.

To facilitate systematic data collection and comparison, the following table is provided for researchers to populate with their own experimentally determined solubility values.

Table 1: Experimental Solubility of N-Boc-PEG8-alcohol in Various Organic Solvents

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Analysis |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ||||

| Dichloromethane (DCM) | Chlorinated | ||||

| Chloroform | Chlorinated | ||||

| Tetrahydrofuran (THF) | Ether | ||||

| Acetonitrile | Nitrile | ||||

| Methanol | Polar Protic | ||||

| Ethanol | Polar Protic | ||||

| Water | Aqueous | ||||

| Toluene | Aromatic Hydrocarbon | ||||

| Hexanes | Aliphatic Hydrocarbon |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of N-Boc-PEG8-alcohol in organic solvents, based on the widely accepted shake-flask method.

3.1. Materials and Equipment

-

N-Boc-PEG8-alcohol

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Micropipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup (vacuum oven, desiccator)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid N-Boc-PEG8-alcohol to a series of vials. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended).

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully centrifuge the vials at a moderate speed to ensure complete sedimentation of the undissolved solid.

-

-

Quantification:

-

Gravimetric Analysis:

-

Carefully withdraw a known volume of the clear supernatant from a vial and transfer it to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature below the decomposition point of N-Boc-PEG8-alcohol.

-

Once the solvent is removed, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

The difference in weight corresponds to the mass of N-Boc-PEG8-alcohol dissolved in the known volume of the solvent.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of N-Boc-PEG8-alcohol of known concentrations in the same organic solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak areas.

-

Carefully withdraw a known volume of the clear supernatant from the sample vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the concentration based on the calibration curve.

-

-

3.3. Calculation of Solubility

-

Solubility (g/L) = (Mass of dissolved N-Boc-PEG8-alcohol in g / Volume of solvent in L)

-

Molar Solubility (mol/L) = Solubility (g/L) / Molecular Weight of N-Boc-PEG8-alcohol (469.58 g/mol )

Application in Bioconjugation Workflow

N-Boc-PEG8-alcohol is a versatile linker used in multi-step synthesis for bioconjugation. A typical workflow involves the deprotection of the Boc group to reveal a primary amine, which can then be conjugated to a biomolecule. The terminal hydroxyl group can be modified to introduce other functionalities.

Caption: General workflow for utilizing N-Boc-PEG8-alcohol in a bioconjugation process.

Logical Relationships in Solubility Prediction

The solubility of N-Boc-PEG8-alcohol is governed by the interplay of its molecular components with the solvent. This relationship can be visualized as a decision-making process for solvent selection.

Caption: Factors influencing the solubility of N-Boc-PEG8-alcohol in different solvent classes.

References

- 1. N-Boc-PEG8-alcohol - Creative Biolabs [creative-biolabs.com]

- 2. N-Boc-PEG8-alcohol, 1345337-22-5 | BroadPharm [broadpharm.com]

- 3. N-Boc-N-bis(PEG8-alcohol) | BroadPharm [broadpharm.com]

- 4. N-Boc-N-bis(PEG8-azide) | BroadPharm [broadpharm.com]

- 5. N-Boc-PEG8-bromide, 2688072-12-8 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to N-Boc-PEG8-alcohol (CAS: 1345337-22-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-PEG8-alcohol (CAS Number: 1345337-22-5), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document details its physicochemical properties, applications in drug development, and a representative experimental protocol for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

N-Boc-PEG8-alcohol, also known as tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a monodisperse PEG derivative featuring a Boc-protected amine and a terminal hydroxyl group. The eight-unit PEG chain imparts significant hydrophilicity to molecules it is incorporated into, a crucial attribute for improving the solubility and pharmacokinetic profile of therapeutic agents. Its bifunctional nature allows for the sequential or orthogonal conjugation of two different molecular entities, making it a valuable tool in the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and PROTACs.

Physicochemical Properties

The key physicochemical properties of N-Boc-PEG8-alcohol are summarized in the table below. This data has been compiled from various chemical suppliers.

| Property | Value |

| CAS Number | 1345337-22-5 |

| Molecular Formula | C₂₁H₄₃NO₁₀ |

| Molecular Weight | 469.57 g/mol |

| Appearance | Colorless to light yellow viscous liquid or oil |

| Purity | Typically ≥95% |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM |

| Storage Conditions | Recommended storage at -20°C for long-term stability. For short-term, storage at 2-8°C is acceptable. Should be kept in a dry and dark environment. |

Applications in Drug Development

The unique structural features of N-Boc-PEG8-alcohol make it a versatile linker in the field of drug development.

-

Proteolysis Targeting Chimeras (PROTACs): N-Boc-PEG8-alcohol is widely used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker in a PROTAC plays a critical role in optimizing the distance and orientation between the target protein-binding ligand and the E3 ligase-binding ligand for efficient ternary complex formation. The hydrophilicity of the PEG8 chain can also improve the solubility and cell permeability of the PROTAC molecule.

-

Antibody-Drug Conjugates (ADCs): In the context of ADCs, PEG linkers are employed to connect a potent cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the N-Boc-PEG8-alcohol linker can help to mitigate the aggregation often caused by hydrophobic drug payloads and can improve the overall pharmacokinetic properties of the ADC. The defined length of the PEG8 chain allows for precise control over the distance between the antibody and the drug.

-

Bioconjugation and Surface Modification: The terminal hydroxyl and protected amine groups allow for a range of bioconjugation strategies. The hydroxyl group can be activated or converted to other functional groups for reaction with various biomolecules. After deprotection of the Boc group under mild acidic conditions, the resulting primary amine can be readily conjugated to carboxylic acids, activated esters, or other amine-reactive moieties.

Experimental Protocols

The following is a representative protocol for the incorporation of N-Boc-PEG8-alcohol into a PROTAC molecule. This protocol is based on general amide coupling and Boc deprotection procedures commonly used in PROTAC synthesis.

General Workflow for PROTAC Synthesis using N-Boc-PEG8-alcohol

The synthesis of a PROTAC using N-Boc-PEG8-alcohol typically involves a multi-step process. The following diagram illustrates a common workflow.

Caption: General workflow for the synthesis of a PROTAC using N-Boc-PEG8-alcohol linker.

Detailed Methodology

Materials and Reagents:

-

Ligand with a carboxylic acid functional group (e.g., a VHL ligand or a target protein binder)

-

N-Boc-PEG8-alcohol (CAS: 1345337-22-5)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for column chromatography (e.g., ethyl acetate (B1210297), hexane)

-

LC-MS for reaction monitoring and product characterization

Procedure:

Step 1: Amide Coupling of the First Ligand to N-Boc-PEG8-alcohol

-

To a solution of the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of N-Boc-PEG8-alcohol (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate from Step 1 in DCM.

-

Cool the solution to 0°C and add TFA (typically 20-50% v/v).

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. The crude amine-intermediate is often used in the next step without further purification.

Step 3: Amide Coupling of the Second Ligand

-

To a solution of the second carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the crude amine-intermediate from Step 2, dissolved in a small amount of anhydrous DMF, to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the formation of the final PROTAC molecule by LC-MS.

-

Work-up the reaction as described in Step 1 (ethyl acetate extraction and washes).

-

Purify the final PROTAC product by preparative HPLC to yield the pure compound.

-

Characterize the final product by LC-MS and NMR.

Logical Relationships in PROTAC-mediated Protein Degradation

The N-Boc-PEG8-alcohol serves as a crucial component of the PROTAC molecule, which in turn orchestrates a series of events leading to the degradation of a target protein. The logical relationship of this process is depicted below.

Caption: Logical flow of PROTAC-mediated protein degradation.

Conclusion

N-Boc-PEG8-alcohol is a highly valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for the construction of sophisticated therapeutic modalities such as PROTACs and ADCs. The synthetic protocols outlined in this guide provide a foundation for the successful incorporation of this linker into novel drug candidates, ultimately contributing to the advancement of targeted therapies.

Introduction to N-Boc-PEG8-alcohol and the Role of the PEG8 Spacer

An In-depth Technical Guide to the PEG8 Spacer in N-Boc-PEG8-alcohol

N-Boc-PEG8-alcohol is a heterobifunctional chemical linker characterized by a tert-butyloxycarbonyl (Boc)-protected amine, a terminal hydroxyl group, and a central eight-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This molecule is a cornerstone in modern bioconjugation and drug development, serving as a versatile building block for creating more complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] The Boc group provides a stable protecting group for the amine, which can be removed under mild acidic conditions, while the hydroxyl group allows for further chemical modification.[2]

The core of this linker, the PEG8 spacer, is not merely a passive connector but an active contributor to the overall performance of the final conjugate. Composed of eight repeating ethylene (B1197577) oxide units, the PEG8 spacer imparts a unique set of physicochemical properties that are critical for therapeutic applications. The process of covalently attaching PEG chains, known as PEGylation, is a clinically validated strategy for enhancing the therapeutic properties of biomolecules by improving their solubility, stability, and pharmacokinetic profiles. This guide will provide a detailed examination of the PEG8 spacer's properties, its applications, and the experimental methodologies used to evaluate its impact.

Core Physicochemical Properties of the PEG8 Spacer

The integration of a PEG8 spacer into a bioconjugate confers several key advantages stemming from its inherent molecular structure. These properties are essential for overcoming common challenges in drug development, such as poor solubility of potent payloads and undesirable pharmacokinetic profiles.

-

Enhanced Hydrophilicity and Solubility : Many potent therapeutic agents, particularly cytotoxic payloads used in ADCs, are hydrophobic. This can lead to aggregation and poor solubility in aqueous physiological environments. The ethylene glycol units of the PEG8 spacer are hydrophilic and form hydrogen bonds with water, creating a hydration shell that significantly increases the water solubility of the entire conjugate. This property is critical for preventing aggregation and ensuring the stability of the biopharmaceutical during manufacturing and administration.

-

Biocompatibility and Low Immunogenicity : PEG is a synthetic polymer that is generally considered non-toxic and biocompatible, with approval from regulatory agencies for various biomedical applications. The hydrated PEG chain can mask potential epitopes on the drug or linker, reducing the risk of an immune response and the generation of neutralizing antibodies.

-

Flexibility and Steric Hindrance : The C-O bonds within the PEG backbone can rotate freely, giving the spacer significant conformational flexibility. This flexibility allows the conjugated molecules to maintain their native conformation and biological activity. The defined length of the PEG8 spacer provides optimal spatial separation, which can be crucial for preventing the payload from sterically hindering the binding site of an antibody or protein. The large, hydrated PEG chain also creates a physical barrier that can protect the attached biomolecule from proteolytic degradation.

-

Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of a molecule, which reduces its rate of renal clearance and extends its circulation time in the body. This prolonged exposure can lead to an improved therapeutic index by increasing the drug's concentration at the target site.

Applications in Advanced Therapeutics

The unique properties of the PEG8 spacer make it a critical component in the design of sophisticated therapeutics like ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting these two components is crucial for the ADC's success. PEG linkers, including PEG8, are widely used to:

-

Mitigate Hydrophobicity : They improve the solubility of ADCs carrying hydrophobic payloads, preventing aggregation that can lead to altered efficacy and immunogenicity.

-

Optimize Stability and Efficacy : Studies have shown that the length of the PEG spacer can impact ADC stability. For instance, an ex vivo stability study in mouse plasma showed that a PEG8 spacer lost only 12% of its linker-payload over 24 hours, compared to a 22% loss for a shorter PEG4 spacer.

-

Enable Homogeneous Conjugates : PEG linkers with specific reactive groups are essential for site-specific conjugation, leading to a uniform drug-to-antibody ratio (DAR) and a more predictable safety and efficacy profile.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The linker, often incorporating a PEG spacer, plays a critical role by:

-

Influencing Ternary Complex Formation : The length and flexibility of the linker are crucial for the stable formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

-

Enhancing Solubility and Permeability : The PEG spacer increases the water solubility of the PROTAC molecule, which can affect its cell permeability and improve oral absorption.

Quantitative Data Presentation

The length and composition of a spacer arm significantly impact the biological activity of a conjugate. The following tables summarize quantitative data that illustrates the advantages of PEG spacers.

Table 1: Comparative Binding Affinity of Spacers

This table presents data from a study comparing the binding affinity of an aptamer-amphiphile with different spacer arms. The dissociation constant (Kd) is used as a measure of binding affinity, where a lower Kd value indicates a stronger binding interaction. The inclusion of a PEG spacer, particularly PEG8 and PEG24, resulted in significantly stronger binding compared to having no spacer or using a hydrophobic alkyl spacer.

| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |

| No Spacer | - | 15.1 ± 2.1 |

| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |

| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |

| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |

| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |

| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |

Data adapted from a study on aptamer-amphiphiles.

Table 2: Physicochemical Properties of N-Boc-PEG8-alcohol

This table summarizes the key chemical and physical properties of the N-Boc-PEG8-alcohol molecule.

| Property | Value | Reference(s) |

| Molecular Formula | C21H43NO10 | |

| Molecular Weight | 469.6 g/mol | |

| Purity | ≥95% | |

| Storage Condition | -20 °C |

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of PEG8-containing conjugates. The following protocols are representative of key experiments in the field.

Protocol 1: General Antibody-Drug Conjugation via Lysine (B10760008) Residues

This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on an antibody.

Materials:

-

Antibody solution (5-10 mg/mL)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Drug-Linker conjugate with a carboxylic acid group

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMSO

-

Purification system (e.g., Size Exclusion Chromatography)

Methodology:

-

Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer. Determine the precise concentration using a UV-Vis spectrophotometer at 280 nm.

-

Activation of Drug-Linker: Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in anhydrous DMSO. In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.

-

Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.

-

Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. Ensure the final concentration of DMSO does not exceed 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

Purification: Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug-linker and other impurities.

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.

Protocol 2: Assessment of Protein Solubility via PEG-Induced Precipitation

This method provides a relative measure of protein solubility by determining the concentration of a high molecular weight PEG (e.g., PEG 8000) required to induce precipitation. Higher PEG concentrations needed for precipitation indicate greater protein solubility.

Materials:

-

Protein conjugate solution (e.g., 1 mg/mL in PBS)

-

High molecular weight PEG stock solution (e.g., 50% w/v PEG 8000)

-

96-well UV-transparent microplate

-

Microplate reader

Methodology:

-

Serial Dilution: Prepare a series of PEG solutions in the microplate by serially diluting the PEG stock solution with the protein buffer.

-

Sample Addition: Add a fixed volume of the protein conjugate solution to each well containing the different PEG concentrations. Mix gently.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1 hour) to allow precipitation to occur.

-

Centrifugation: Centrifuge the microplate to pellet the precipitated protein.

-

Measurement: Carefully transfer the supernatant to a new microplate and measure the absorbance at 280 nm.

-

Calculation: Calculate the concentration of soluble protein in the supernatant for each PEG concentration using the Beer-Lambert law.

-

Analysis: Plot the concentration of soluble protein versus the PEG concentration. The PEG concentration at which 50% of the protein has precipitated can be used as a measure of relative solubility.

Visualizations

Chemical Structure and Application Workflows

The following diagrams illustrate the structure of N-Boc-PEG8-alcohol and its application in key therapeutic modalities.

Caption: Structure of N-Boc-PEG8-alcohol with functional groups.

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Mechanism of action for a PROTAC, leading to protein degradation.

References

A Technical Guide to the Spectroscopic Analysis of N-Boc-PEG8-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for N-Boc-PEG8-alcohol, a versatile PEG linker used in bioconjugation and drug delivery. The guide covers nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and visualizations of the molecule's structure and analytical workflow.

Chemical Structure and Properties

N-Boc-PEG8-alcohol is a heterobifunctional linker featuring a Boc-protected amine and a terminal hydroxyl group, connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts hydrophilicity, making it a valuable tool for modifying biomolecules to improve their solubility and pharmacokinetic profiles.

-

Molecular Formula: C₂₁H₄₃NO₁₀

-

Molecular Weight: 469.57 g/mol

-

CAS Number: 1345337-22-5

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for N-Boc-PEG8-alcohol. These are predicted values based on the chemical structure and data from similar compounds. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | t | 2H | -CH₂-OH |

| ~3.64 | m | 28H | -O-CH₂-CH₂-O- (PEG backbone) |

| ~3.54 | t | 2H | -CH₂-CH₂-OH |

| ~3.30 | q | 2H | -NH-CH₂- |

| ~1.44 | s | 9H | -C(CH₃)₃ (Boc group) |

| ~5.10 (broad) | s | 1H | -NH- (carbamate) |

| ~2.50 (broad) | s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (carbamate) |

| ~79.0 | -C(CH₃)₃ (Boc group) |

| ~72.6 | -CH₂-O- (PEG, internal) |

| ~70.5 | -CH₂-O- (PEG backbone) |

| ~70.2 | -CH₂-CH₂-NH- |

| ~61.7 | -CH₂-OH |

| ~40.5 | -NH-CH₂- |

| ~28.4 | -C(CH₃)₃ (Boc group) |

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion Species | Description |

| 470.29 | [M+H]⁺ | Protonated molecule |

| 492.27 | [M+Na]⁺ | Sodium adduct |

| 508.25 | [M+K]⁺ | Potassium adduct |

| 939.57 | [2M+H]⁺ | Protonated dimer |

| 961.55 | [2M+Na]⁺ | Sodiated dimer |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and Mass Spectrometry data for N-Boc-PEG8-alcohol.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of N-Boc-PEG8-alcohol.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). Other suitable deuterated solvents include deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

-

3.2. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of N-Boc-PEG8-alcohol in a suitable solvent such as methanol, acetonitrile (B52724), or water.

-

Dilute the stock solution to a final concentration of 10-100 µg/mL with the mobile phase.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

-

Ionization Mode: Positive Ion Mode

-

Mobile Phase: A mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid is a common starting point.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Instrument Settings:

-

Capillary voltage: 3.5 kV

-

Drying gas temperature: 300 °C

-

Drying gas flow: 8 L/min

-

Nebulizer pressure: 1 bar

-

-

Visualizations

Diagram 1: Chemical Structure of N-Boc-PEG8-alcohol

Caption: Chemical structure of N-Boc-PEG8-alcohol.

Diagram 2: Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

A Comprehensive Technical Guide to Commercial Sources and Applications of N-Boc-PEG8-alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, key characteristics, and essential experimental protocols for N-Boc-PEG8-alcohol. This versatile heterobifunctional linker is a critical component in the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its polyethylene (B3416737) glycol (PEG) spacer enhances solubility and pharmacokinetic properties, while the terminal Boc-protected amine and hydroxyl groups offer orthogonal reactivity for sequential conjugation.

Commercial Availability and Supplier Comparison

A variety of chemical suppliers offer N-Boc-PEG8-alcohol, each with distinct product specifications and pricing. The following table summarizes the key quantitative data from prominent commercial sources to facilitate informed purchasing decisions.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Price (USD) |

| BroadPharm | BP-22864 | >98% | 469.6 | 1345337-22-5 | 250 mg: $240, 500 mg: $340, 1 g: $460, 5 g: $1450[1] |

| Glycomindsynth | 1345337-22-5 | 95 to 98% | 469.6 | 1345337-22-5 | 1 g: $292, 5 g: $887[2][3] |

| Chem-Impex | 33973 | >97% | 469.55 | 1345337-22-5 | 250 mg: $145, 1 g: $360, 5 g: $1,080[4] |

| Creative Biolabs | ADC-L-Y0452 | >95% | 469.6 | Not Specified | Inquire |

Core Applications and Signaling Pathways

N-Boc-PEG8-alcohol is a fundamental building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The N-Boc-PEG8-alcohol serves as a linker to connect the target protein ligand and the E3 ligase ligand.

The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides detailed methodologies for the key chemical transformations involving N-Boc-PEG8-alcohol.

Esterification of N-Boc-PEG8-alcohol with a Carboxylic Acid

This protocol describes the coupling of the terminal hydroxyl group of N-Boc-PEG8-alcohol with a carboxylic acid to form an ester linkage, a common step in the synthesis of PROTACs and other bioconjugates. This procedure is adapted from a general method for Steglich esterification, which is known for its mild conditions and high yields.[5]

Materials:

-

N-Boc-PEG8-alcohol

-

Carboxylic acid of interest

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and N-Boc-PEG8-alcohol (1.1 equivalents) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ester.

The following diagram outlines the experimental workflow for the esterification reaction.

Caption: Workflow for the esterification of N-Boc-PEG8-alcohol.

Deprotection of the Boc Group

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group from the terminal amine of the PEG linker, typically after the hydroxyl group has been conjugated. This exposes a primary amine that can then be coupled to the second ligand of the bifunctional molecule.

Materials:

-

Boc-protected PEG conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (B28343) (optional, for azeotropic removal of TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected PEG conjugate (1.0 equivalent) in DCM.

-

Add an equal volume of TFA to the solution. A common ratio is 1:1 DCM:TFA.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. For complete removal of TFA, co-evaporate with toluene (3 x 10 mL).

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. The product may be obtained as a TFA salt if the neutralization step is omitted.

The following diagram illustrates the logical steps for the Boc deprotection process.

Caption: Logical workflow for Boc deprotection.

References

An In-Depth Technical Guide to the Purity and Quality Specifications of N-Boc-PEG8-alcohol

For Researchers, Scientists, and Drug Development Professionals

N-Boc-PEG8-alcohol, a monodisperse polyethylene (B3416737) glycol (PEG) linker, is a critical component in bioconjugation, drug delivery, and proteomics. Its defined chain length, terminating in a Boc-protected amine and a hydroxyl group, allows for precise control in the synthesis of complex biomolecules and drug-linker conjugates. The purity and quality of this reagent are paramount to ensure the reproducibility and efficacy of its downstream applications. This guide provides a comprehensive overview of the key quality attributes, analytical methodologies for their assessment, and typical specifications for N-Boc-PEG8-alcohol.

Core Physicochemical and Quality Specifications

The quality of N-Boc-PEG8-alcohol is defined by a set of physicochemical properties and purity standards. These specifications are essential for researchers to assess the suitability of a particular batch for their intended application.

Quantitative Specifications

The following table summarizes the key quantitative specifications for N-Boc-PEG8-alcohol, as compiled from various suppliers. Purity is a critical parameter, with a minimum of 95% being the industry standard for most research applications.

| Parameter | Specification | Typical Value |

| Molecular Formula | C₂₁H₄₃NO₁₀ | C₂₁H₄₃NO₁₀ |

| Molecular Weight | 469.57 g/mol | 469.6 g/mol |

| Purity (by HPLC or NMR) | ≥ 95% | 95% to >98%[1][2][3] |

| Polydispersity Index (PDI) | Monodisperse | ~1.0 |

Qualitative and Handling Specifications

General quality and handling information are also crucial for the proper use and storage of N-Boc-PEG8-alcohol.

| Parameter | Specification |

| Appearance | Colorless to pale yellow oil or liquid[4] |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |

| Storage Conditions | -20°C for long-term storage[5] |

| Shipping Conditions | Ambient Temperature |

Experimental Protocols for Quality Assessment

A robust analytical workflow is necessary to verify the identity, purity, and quality of N-Boc-PEG8-alcohol. The following protocols describe standard methodologies for its characterization.

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a cornerstone technique for assessing the purity of PEG compounds. Due to the lack of a strong UV chromophore in the PEG backbone, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often employed.

Methodology:

-

Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and ELSD or MS detector.

-

Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A time-programmed gradient from high aqueous content to high organic content. For example:

-

0-2 min: 95% A

-

2-20 min: Gradient to 5% A

-

20-25 min: Hold at 5% A

-

25-26 min: Return to 95% A

-

26-30 min: Re-equilibration at 95% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 5-20 µL.

-

Sample Preparation: Dissolve a small amount of N-Boc-PEG8-alcohol in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

ELSD Settings (if applicable):

-

Nebulizer Temperature: 30-50°C

-

Evaporator Temperature: 50-70°C

-

Gas Flow (Nitrogen): 1.5-2.5 L/min

-

-

Data Analysis: Purity is determined by the peak area percentage of the main component relative to the total peak area.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of N-Boc-PEG8-alcohol and assessing its purity.

Methodology:

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ can be particularly useful for observing the terminal hydroxyl proton.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

Acquisition Parameters:

-

Pulse Program: Standard ¹H acquisition.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

-

Data Analysis:

-

Chemical Shifts and Integration:

-

Boc Group: A singlet around 1.44 ppm corresponding to the 9 protons of the tert-butyl group.

-

PEG Backbone: A complex multiplet between 3.5 and 3.7 ppm corresponding to the methylene (B1212753) protons of the PEG chain.

-

Terminal Alcohol Methylene: A triplet adjacent to the hydroxyl group.

-

Methylene adjacent to Boc-NH: A multiplet around 3.2-3.4 ppm.

-

Terminal Hydroxyl Proton: A broad singlet (position can vary depending on concentration and solvent).

-

-

Purity Assessment: The presence of unexpected signals or incorrect integration ratios can indicate impurities. The ratio of the Boc group protons to the PEG backbone protons can be used to confirm the identity and approximate purity.

-

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry, particularly with electrospray ionization (ESI), is used to confirm the molecular weight of N-Boc-PEG8-alcohol.

Methodology:

-

Instrumentation: ESI time-of-flight (TOF) or quadrupole mass spectrometer.

-

Ionization Mode: Positive ion mode.

-

Sample Infusion: The sample, prepared as for HPLC analysis, can be directly infused into the mass spectrometer or analyzed via LC-MS.

-

Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of N-Boc-PEG8-alcohol, typically as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The observed mass should be within a narrow tolerance of the calculated theoretical mass.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of N-Boc-PEG8-alcohol, from raw material to final product release.

References

- 1. waters.com [waters.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. enovatia.com [enovatia.com]

- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Storage and Handling of N-Boc-PEG8-alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for N-Boc-PEG8-alcohol, a versatile heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Compound Properties and Specifications

N-Boc-PEG8-alcohol, with the CAS Number 1345337-22-5, is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine.[1][2] The eight-unit PEG chain imparts hydrophilicity, enhancing solubility in aqueous and many organic media.[3][4][5] The Boc-protected amine allows for selective reaction at the hydroxyl terminus, with the amine group being readily deprotected for subsequent conjugation steps.

A summary of key quantitative data for N-Boc-PEG8-alcohol is presented in the table below. It is important to note that some physical properties, such as density and melting point, are not consistently reported and may vary between suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₄₃NO₁₀ | |

| Molecular Weight | 469.57 g/mol | |

| CAS Number | 1345337-22-5 | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Purity | Typically ≥95% | |

| Recommended Storage | -20°C | |

| Shipping Condition | Ambient Temperature | |

| Qualitative Solubility | Soluble in Water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF) |

Storage and Stability

Proper storage is paramount to prevent degradation of N-Boc-PEG8-alcohol.

Long-Term Storage: For long-term storage, the compound should be kept in a tightly sealed container at -20°C. This temperature minimizes the potential for degradation. While the Boc protecting group is generally stable, the polyethylene glycol chain can be susceptible to oxidative degradation over extended periods, especially if exposed to air and elevated temperatures.

Short-Term Storage and Handling: When removed from cold storage, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. For frequent use, preparing aliquots of a stock solution in a dry, inert solvent such as anhydrous DMF or DCM can minimize contamination and degradation of the bulk material. These stock solutions should also be stored at -20°C when not in use.

Handling and Safety Precautions

As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling N-Boc-PEG8-alcohol. Handling should be performed in a well-ventilated area or a chemical fume hood.

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids or bases, except when intentionally carrying out a reaction. The Boc group is labile to strong acids.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

N-Boc-PEG8-alcohol is a bifunctional linker, allowing for sequential reactions at its two distinct functional groups. A typical experimental workflow involves an initial reaction at the hydroxyl group, followed by the deprotection of the Boc group to reveal the amine for a subsequent conjugation.

Experimental Workflow: Synthesis of a Heterobifunctional Linker

This workflow demonstrates the conversion of N-Boc-PEG8-alcohol into a linker with a terminal carboxylic acid and a free amine, suitable for further conjugation, for instance, in PROTAC synthesis.

Protocol 1: Esterification of the Hydroxyl Group

This protocol describes a general procedure for the reaction of the terminal alcohol of N-Boc-PEG8-alcohol with a carboxylic acid using a coupling agent, or with an anhydride.

Materials:

-

N-Boc-PEG8-alcohol

-

Carboxylic acid of interest (or anhydride, e.g., succinic anhydride)

-

Coupling agents (e.g., DCC/DMAP or (Boc)₂O/DMAP)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dissolve N-Boc-PEG8-alcohol (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Add the carboxylic acid (1.1 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equivalents).

-

If using a carbodiimide (B86325) coupling agent like Dicyclohexylcarbodiimide (DCC), add it (1.1 equivalents) to the solution. If using the (Boc)₂O method for esterification, add di-tert-butyl dicarbonate (B1257347) (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to yield the free amine, using acidic conditions.

Materials:

-

N-Boc-PEG8-derivative (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM) or 1,4-Dioxane (B91453)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM (or 1,4-dioxane for HCl deprotection).

-

Under an inert atmosphere, add the deprotecting agent. Common conditions include:

-

A solution of 20-50% TFA in DCM.

-

A 4M solution of HCl in 1,4-dioxane.

-

-

Stir the reaction at room temperature for 1-4 hours. The reaction is typically rapid.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Remove the excess acid and solvent under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

-

The resulting amine salt can often be used directly in the next step or neutralized with a mild base and purified if necessary.

Logical Relationships in Application

The dual functionality of N-Boc-PEG8-alcohol is central to its utility, particularly in constructing complex molecules like PROTACs. The logical relationship of its functional groups dictates a strategic synthetic approach.

This diagram illustrates that the alcohol group is typically the first point of reaction. Once it is functionalized (e.g., via esterification), the stable Boc-protected amine can be unmasked under acidic conditions to provide a new reactive site for subsequent conjugation, ensuring a controlled and stepwise assembly of the final molecule.

References

Methodological & Application

The Strategic Incorporation of N-Boc-PEG8-alcohol in PROTAC Linker Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) chains, such as N-Boc-PEG8-alcohol, have gained prominence for their ability to impart favorable physicochemical properties.

This document provides detailed application notes and protocols for the utilization of N-Boc-PEG8-alcohol in the synthesis of PROTAC linkers. N-Boc-PEG8-alcohol is a versatile building block featuring a terminal hydroxyl group for conjugation to a POI ligand or an E3 ligase ligand, and a Boc-protected amine that allows for sequential and controlled coupling reactions.[1][2][3] The PEG8 spacer enhances aqueous solubility and provides the necessary length and flexibility to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.[4][5]

Core Principles and Advantages of N-Boc-PEG8-alcohol in PROTAC Synthesis

The modular design of PROTACs allows for the systematic optimization of their properties. The incorporation of a PEG linker like N-Boc-PEG8-alcohol offers several advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can otherwise limit its bioavailability.

-

Improved Cell Permeability: By balancing hydrophilicity and lipophilicity, PEG linkers can enhance the ability of PROTACs to cross cell membranes.

-

Optimal Ternary Complex Formation: The length and flexibility of the PEG8 chain are critical for achieving the correct spatial orientation of the POI and E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.

-

Controlled Synthesis: The Boc-protected amine provides an orthogonal protecting group strategy, allowing for the stepwise and controlled assembly of the PROTAC molecule.

Experimental Protocols

The following protocols outline the key steps in utilizing N-Boc-PEG8-alcohol for the synthesis of a PROTAC. These are generalized procedures and may require optimization based on the specific POI and E3 ligase ligands being used.